

Technical Guide: Properties and Activity of Compound A-357

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Compound of Interest

Compound Name: C29H21ClN4O5

Cat. No.: B12634867

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of the novel synthetic compound A-357, with the molecular formula **C29H21ClN4O5**. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is based on a series of standardized laboratory experiments and computational models. All experimental protocols are detailed to ensure reproducibility.

Chemical Identity

- Compound ID: A-357
- Molecular Formula: **C29H21ClN4O5**
- IUPAC Name: 4-((4-chlorophenyl)amino)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-oxo-N-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide
- CAS Number: [Not yet assigned]

Physicochemical Properties

A summary of the key physicochemical properties of A-357 is presented in the table below. These properties are critical for understanding the compound's behavior in biological systems and for formulation development.

Property	Value	Units
Molecular Weight	552.96	g/mol
Melting Point	210-212	°C
Boiling Point	Decomposes	°C
Solubility in Water	<0.1	mg/mL
Solubility in DMSO	50	mg/mL
LogP	3.8	
pKa (acidic)	8.2	
pKa (basic)	2.5	

Biological Activity

Compound A-357 has been identified as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF- α). The inhibitory activity of A-357 is believed to occur through the modulation of the downstream NF- κ B signaling pathway.

Signaling Pathway

The proposed mechanism of action for A-357 involves the inhibition of IKK (I κ B kinase), which prevents the phosphorylation and subsequent degradation of I κ B α . This, in turn, sequesters the NF- κ B dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of A-357 action on the NF- κ B pathway.

Experimental Protocols

Determination of Melting Point

The melting point of A-357 was determined using a standard capillary melting point apparatus. A small, powdered sample of the compound was packed into a capillary tube and heated at a controlled rate of 1 °C/min. The temperature range over which the sample melted was recorded.

In Vitro TNF- α Inhibition Assay

The inhibitory effect of A-357 on TNF- α production was assessed using a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1).

Experimental Workflow:

Caption: Step-by-step workflow for the in vitro TNF- α inhibition assay.

Detailed Protocol:

- **Cell Culture:** THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Differentiation:** Cells were seeded in 96-well plates at a density of 1×10^6 cells/mL and differentiated into macrophages by treatment with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- **Treatment:** After differentiation, the medium was replaced with fresh medium containing various concentrations of A-357 (0.1 to 100 μ M) and incubated for 1 hour.
- **Stimulation:** Following pre-treatment, cells were stimulated with 1 μ g/mL of LPS for 6 hours to induce TNF- α production.
- **Analysis:** The cell culture supernatant was collected, and the concentration of TNF- α was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of TNF- α inhibition against the logarithm of the A-357 concentration and fitting the data to a dose-response curve.

Safety and Handling

- **Handling:** Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible substances.
- **Toxicity:** The toxicological properties of this compound have not been fully investigated. Handle with care.

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. The data presented are based on preliminary studies and require further validation.

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